molecular formula C19H19N3O2S B2751882 4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392249-44-4

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2751882
CAS RN: 392249-44-4
M. Wt: 353.44
InChI Key: CRPQLZYCHPTZAF-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as DMAT, is a compound that has been extensively studied for its potential use as a therapeutic agent. DMAT belongs to the thiazole family of compounds and has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

Synthesis and Chemical Properties

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is involved in the synthesis of various heterocyclic compounds due to its chemical structure which facilitates the formation of complex molecules. It serves as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have demonstrated anti-inflammatory and analgesic properties, showcasing the broad potential of this compound in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Evaluation

Research on derivatives of this compound has shown significant antimicrobial and anticancer activities. A study synthesized a series of 4-thiazolidinone derivatives, revealing that specific compounds in this series exhibit promising antimicrobial and anticancer potentials. Such findings indicate the importance of structural modification and functionalization in enhancing biological activities, potentially leading to new therapeutic agents (Deep et al., 2016).

Antifungal Activity

The compound and its derivatives have been tested for antifungal effectiveness against various types of fungi. Research into dimethylpyrimidin-derivatives containing a heterocyclic compound has concluded that these synthesized molecules possess significant antifungal properties. This application not only highlights the potential for developing new antifungal agents but also emphasizes the versatility of this compound in the field of agricultural and pharmaceutical fungicides (Jafar et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated for their corrosion inhibiting properties. Benzothiazole derivatives, for example, have shown high efficiency in preventing steel corrosion in acidic environments. This research suggests that these compounds can provide a novel approach to corrosion inhibition, potentially leading to the development of more effective and environmentally friendly corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-14(5-9-15)18(23)21-19-20-17(12-25-19)13-6-10-16(24-3)11-7-13/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPQLZYCHPTZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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